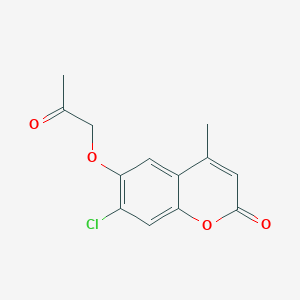![molecular formula C15H10N2O6 B14948260 (1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a hydroxyl group, and a furo[3,4-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(5H)-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nitrobenzaldehyde derivatives.
Reduction: Formation of 2-hydroxy-5-aminophenyl derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Shares the nitrophenyl and hydroxyl groups but lacks the furo[3,4-c]pyridine core.
6-Methylfuro[3,4-c]pyridine-3,4(5H)-dione: Contains the furo[3,4-c]pyridine core but lacks the nitrophenyl and hydroxyl groups.
Uniqueness
1-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and hydroxyl groups, along with the furo[3,4-c]pyridine core, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H10N2O6 |
|---|---|
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
(1Z)-1-[(2-hydroxy-5-nitrophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C15H10N2O6/c1-7-4-10-12(23-15(20)13(10)14(19)16-7)6-8-5-9(17(21)22)2-3-11(8)18/h2-6,18H,1H3,(H,16,19)/b12-6- |
Clé InChI |
QENRPSZYWHCPPE-SDQBBNPISA-N |
SMILES isomérique |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=C(C=CC(=C3)[N+](=O)[O-])O |
SMILES canonique |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)

![2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B14948237.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)

